Cas no 83863-42-7 (Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-)

Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- is a specialized organic compound featuring a piperazine core substituted with 4-methylphenyl and 4-methylphenylsulfonyl groups. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The sulfonyl group enhances stability and reactivity, while the methylphenyl substituents contribute to lipophilicity, influencing solubility and binding interactions. Its well-defined molecular architecture allows for precise modifications in drug design, particularly in developing receptor-targeted therapies. The compound’s synthetic versatility and potential as an intermediate in heterocyclic chemistry further underscore its utility in advanced organic synthesis. Careful handling is recommended due to its reactive functional groups.
Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- structure
83863-42-7 structure
商品名:Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-
CAS番号:83863-42-7
MF:C18H22N2O2S
メガワット:330.444483280182
CID:726573
PubChem ID:740953

Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- 化学的及び物理的性質

名前と識別子

    • Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-
    • 1-(4-methylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
    • 1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine
    • PIPERAZINE, 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULFONYL)-
    • Oprea1_201888
    • UNII-H7RJ79CD58
    • SR-01000418074-1
    • NCGC00245206-01
    • AKOS001613303
    • SMR000515687
    • PIPERAZINE, 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULPHONYL)-
    • 1-(4-METHYLBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE
    • 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULFONYL)PIPERAZINE
    • CHEMBL1486868
    • Oprea1_052889
    • 83863-42-7
    • CBMicro_029885
    • NS00038337
    • CCG-301333
    • DTXSID70232755
    • MLS001211333
    • 1-(4-METHYLPHENYL)-4-(4-METHYLPHENYL)SULPHONYLPIPERAZINE
    • HMS2848F16
    • EINECS 281-105-0
    • Z57705818
    • AKOS024320463
    • AB00095346-01
    • BIM-0029790.P001
    • SR-01000418074
    • 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULPHONYL)PIPERAZINE
    • 1-(p-tolyl)-4-(p-tolylsulfonyl)piperazine
    • 1-(Toluene-4-sulfonyl)-4-p-tolyl-piperazine
    • H7RJ79CD58
    • インチ: InChI=1S/C18H22N2O2S/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)23(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
    • InChIKey: RMVJTBYILZMIFQ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C

計算された属性

  • せいみつぶんしりょう: 330.14019912g/mol
  • どういたいしつりょう: 330.14019912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 464
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AH72706-25mg
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine
83863-42-7
25mg
$360.00 2024-04-19
A2B Chem LLC
AH72706-1mg
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine
83863-42-7
1mg
$245.00 2024-04-19
A2B Chem LLC
AH72706-50mg
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine
83863-42-7
50mg
$504.00 2024-04-19
A2B Chem LLC
AH72706-5mg
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine
83863-42-7
5mg
$272.00 2024-04-19
A2B Chem LLC
AH72706-10mg
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine
83863-42-7
10mg
$291.00 2024-04-19

Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- 関連文献

Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-に関する追加情報

Recent Advances in the Study of Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- (CAS: 83863-42-7)

Piperazine derivatives have long been recognized for their significant pharmacological properties, and among them, Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- (CAS: 83863-42-7) has recently garnered attention due to its potential therapeutic applications. This compound, characterized by its unique sulfonyl and methylphenyl substitutions, has been the subject of several studies aimed at elucidating its chemical behavior, biological activity, and possible uses in drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and structural characterization of Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular structure and purity. Researchers have also explored its stability under various conditions, which is critical for its potential formulation into pharmaceutical products. The compound's crystalline structure has been determined via X-ray diffraction, revealing insights into its molecular packing and intermolecular interactions, which could influence its solubility and bioavailability.

In terms of biological activity, preliminary in vitro studies have demonstrated that Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- exhibits moderate inhibitory effects on certain enzymes implicated in inflammatory pathways. Specifically, it has shown activity against cyclooxygenase-2 (COX-2), suggesting a potential role as an anti-inflammatory agent. However, further studies are required to validate these findings and assess its selectivity and potency compared to existing COX-2 inhibitors. Additionally, its interaction with other biological targets, such as neurotransmitter receptors, is currently under investigation, with some evidence pointing to possible applications in neurological disorders.

The pharmacokinetic profile of Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- has also been a subject of interest. Early-stage animal studies indicate that the compound has acceptable oral bioavailability and a half-life conducive to once-daily dosing. Metabolite identification studies have revealed that the sulfonyl group undergoes minimal metabolic alteration, which may contribute to its stability in vivo. Nonetheless, comprehensive toxicological assessments are still needed to evaluate its safety profile and potential side effects.

From a drug development perspective, researchers are investigating the potential of Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- as a scaffold for designing novel therapeutics. Its modular structure allows for facile chemical modifications, enabling the synthesis of analogs with enhanced biological activity or improved pharmacokinetic properties. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts, with promising preliminary results.

In conclusion, Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- (CAS: 83863-42-7) represents a promising candidate for further research in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a valuable subject for ongoing and future studies. However, significant work remains to fully understand its therapeutic potential and translate these findings into clinical applications. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to advance this research.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量